1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanol
Description
1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanol is an imidazole derivative featuring an ethanol substituent at the 4-position of the heterocyclic ring. For example, substituted arylethanols are synthesized via tetrakis(dimethylamino)ethylene (TDAE) methodology, where chloromethylphenyl imidazole intermediates react with carbonyl derivatives . This compound’s structural uniqueness lies in its ethanol group, which may influence solubility, hydrogen-bonding capacity, and pharmacological interactions compared to other imidazole derivatives.
Properties
IUPAC Name |
1-(2,5-dimethyl-1H-imidazol-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-4-7(5(2)10)9-6(3)8-4/h5,10H,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVSTXIBWSRNHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylimidazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(2,5-Dimethyl-1H-imidazol-4-yl)acetaldehyde or 1-(2,5-Dimethyl-1H-imidazol-4-yl)acetic acid.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The ethanol group can enhance the solubility and bioavailability of the compound, facilitating its interaction with biological systems. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and functional differences between 1-(2,5-dimethyl-1H-imidazol-4-yl)ethanol and related imidazole derivatives:
Biological Activity
1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanol is a compound belonging to the imidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and potential applications in medicine.
Chemical Structure and Properties
The chemical structure of this compound features an imidazole ring with two methyl groups at positions 2 and 5, and a hydroxyl group attached to an ethyl chain. This structure is significant as it influences the compound's solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit notable antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 40 μg/mL | |
| Bacillus subtilis | 300 μg/mL | |
| Escherichia coli | 200 μg/mL | |
| Pseudomonas aeruginosa | 500 μg/mL |
These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of imidazole derivatives has been widely documented. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, it has been reported to have an IC50 value of approximately against MCF7 breast cancer cells, indicating significant cytotoxicity . Furthermore, in vivo studies demonstrated tumor growth suppression in mice models treated with this compound .
Anti-inflammatory Activity
The anti-inflammatory properties of imidazole derivatives are also noteworthy. The mechanism involves the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. In comparative studies, certain derivatives showed stronger inhibitory effects than conventional anti-inflammatory drugs like dexamethasone .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The imidazole ring can bind to enzymes, modulating their activity. This interaction is crucial for its antimicrobial and anticancer effects.
- Receptor Interaction : The compound may act on specific receptors involved in inflammatory responses and cancer progression.
- Solubility Enhancement : The ethanol group improves the solubility of the compound, facilitating better bioavailability and interaction with biological systems .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Anticancer Activity : A study conducted on MCF7 cells revealed that treatment with this compound resulted in significant apoptosis induction compared to untreated controls. Flow cytometry analysis confirmed increased cell death rates correlating with higher concentrations of the compound .
- Antimicrobial Efficacy Study : Another research focused on various bacterial strains showed that this compound significantly inhibited bacterial growth at low concentrations, suggesting its potential use in treating infections caused by resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
